![molecular formula C8H8BrN3OS B14576470 1-{[(4-Bromothiophen-2-yl)methylidene]amino}imidazolidin-2-one CAS No. 61336-96-7](/img/structure/B14576470.png)
1-{[(4-Bromothiophen-2-yl)methylidene]amino}imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(4-Bromothiophen-2-yl)methylidene]amino}imidazolidin-2-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a bromothiophene moiety linked to an imidazolidinone ring through a methylene bridge, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 1-{[(4-Bromothiophen-2-yl)methylidene]amino}imidazolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromothiophene-2-carbaldehyde and imidazolidin-2-one.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.
Procedure: The 4-bromothiophene-2-carbaldehyde is reacted with imidazolidin-2-one in the presence of a catalytic amount of acid, such as hydrochloric acid, to form the desired product.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-{[(4-Bromothiophen-2-yl)methylidene]amino}imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Condensation: The compound can undergo condensation reactions with various aldehydes or ketones to form Schiff bases or other derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-{[(4-Bromothiophen-2-yl)methylidene]amino}imidazolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases, including its role as an enzyme inhibitor.
Industry: The compound is used in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-{[(4-Bromothiophen-2-yl)methylidene]amino}imidazolidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-{[(4-Bromothiophen-2-yl)methylidene]amino}imidazolidin-2-one can be compared with other similar compounds, such as:
1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine: This compound has a pyrrolidine ring instead of an imidazolidinone ring, leading to different chemical and biological properties.
(4-Bromothiophen-2-yl)methanol: This compound features a hydroxyl group instead of the imidazolidinone moiety, resulting in different reactivity and applications.
Properties
CAS No. |
61336-96-7 |
|---|---|
Molecular Formula |
C8H8BrN3OS |
Molecular Weight |
274.14 g/mol |
IUPAC Name |
1-[(4-bromothiophen-2-yl)methylideneamino]imidazolidin-2-one |
InChI |
InChI=1S/C8H8BrN3OS/c9-6-3-7(14-5-6)4-11-12-2-1-10-8(12)13/h3-5H,1-2H2,(H,10,13) |
InChI Key |
UZCFZWIDOPNQNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)N=CC2=CC(=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2(1H)-Pyrimidinone, 1-ethyltetrahydro-3-[2-(methylamino)ethyl]-](/img/structure/B14576390.png)
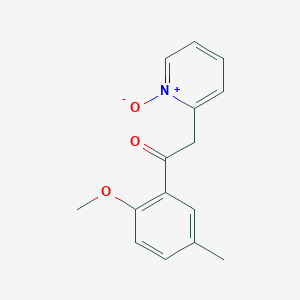
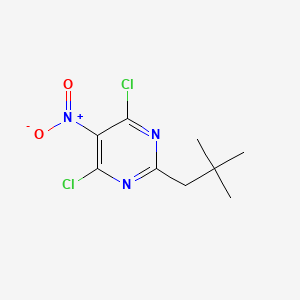
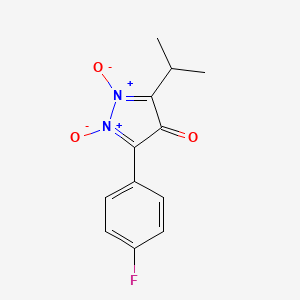
![Benzoic acid, 4,4'-[oxybis(methyleneoxy)]bis-, diethyl ester](/img/structure/B14576427.png)
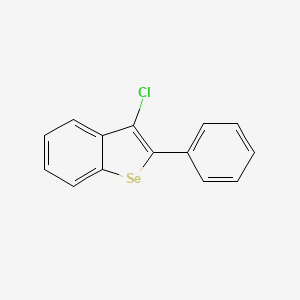
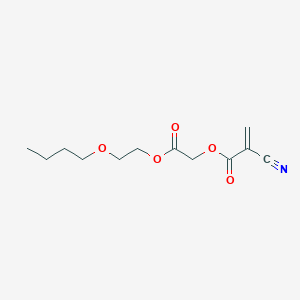
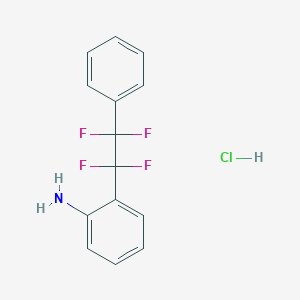
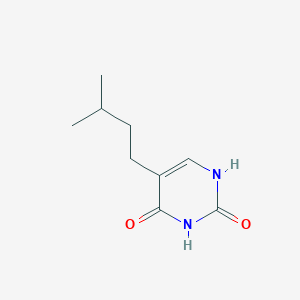
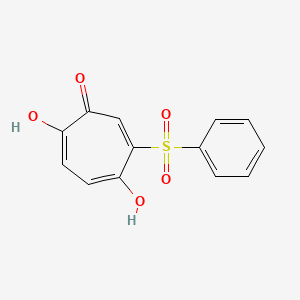
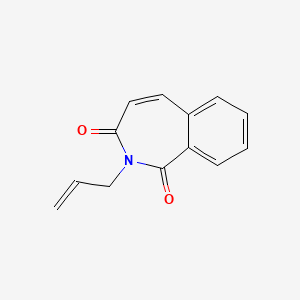
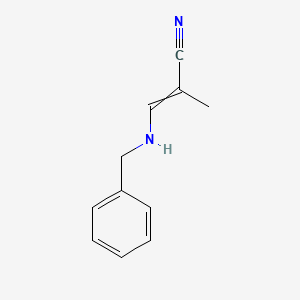
![6-Ethoxy-7-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14576464.png)

